1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone
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Overview
Description
1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone is a heterocyclic compound that features a pyridinone core substituted with a benzyl group and a 1,3,4-oxadiazole ring bearing a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a suitable carboxylic acid derivative under dehydrating conditions.
Introduction of the methylsulfanyl group: This step involves the substitution of a suitable leaving group on the oxadiazole ring with a methylsulfanyl group, often using a thiol reagent.
Attachment of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyridinone ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, potentially leading to ring-opening reactions.
Substitution: The benzyl group can be substituted with other groups via nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Benzyl halides, thiol reagents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted pyridinone derivatives.
Scientific Research Applications
1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, given its potential interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone involves its interaction with specific molecular targets. The benzyl group and the oxadiazole ring can facilitate binding to proteins or nucleic acids, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde: This compound shares the benzyl and methylsulfanyl groups but has an imidazole ring instead of a pyridinone core.
1-benzyl-5-(methylsulfanyl)-1,3,4-oxadiazole: Similar structure but lacks the pyridinone ring.
Uniqueness
1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone is unique due to the combination of its pyridinone core with the oxadiazole ring and the methylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-benzyl-5-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-21-15-17-16-14(20-15)12-7-8-13(19)18(10-12)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRSBKFTJSCGND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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